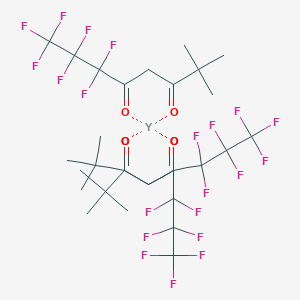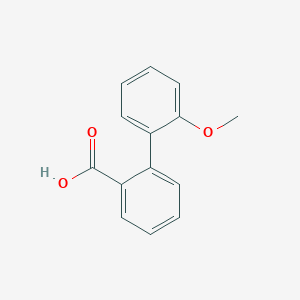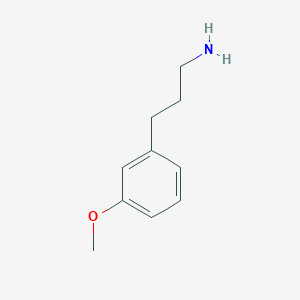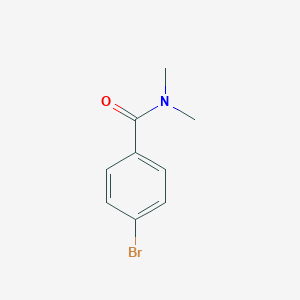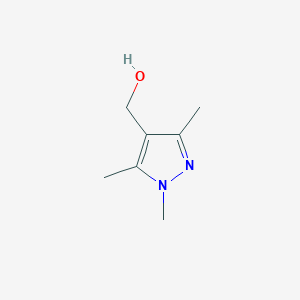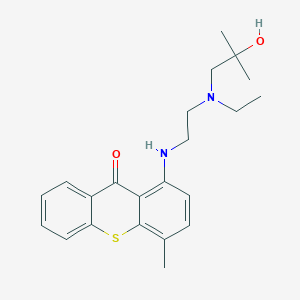
Becanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Becanthone is a synthetic compound that has been extensively studied for its potential use as an antischistosomal agent. Schistosomiasis is a parasitic disease caused by a type of flatworm that affects millions of people worldwide, particularly in developing countries. Becanthone has been shown to be effective against Schistosoma mansoni, one of the main species responsible for the disease.
Mecanismo De Acción
The exact mechanism of action of becanthone is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in the parasite, leading to its death. Becanthone has also been shown to disrupt the membrane potential of the parasite, which may contribute to its antischistosomal activity.
Efectos Bioquímicos Y Fisiológicos
Becanthone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of the parasite, including succinate dehydrogenase and malate dehydrogenase. Becanthone has also been shown to induce oxidative stress in the parasite, leading to its death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using becanthone in lab experiments is its high potency against Schistosoma mansoni. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, becanthone has some limitations as well. It has been shown to have some toxicity towards mammalian cells, which may limit its use in certain experiments. Additionally, becanthone has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on becanthone. One area of interest is the development of new formulations of becanthone that can improve its pharmacokinetic properties. Another area of interest is the development of new analogs of becanthone that may have improved antischistosomal activity. Additionally, further research is needed to fully understand the mechanism of action of becanthone and its potential use against other parasitic diseases.
Métodos De Síntesis
Becanthone is synthesized by reacting 2,2-dimethyl-1,3-propanediol with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine to form the amide, which is subsequently reduced with lithium aluminum hydride to produce becanthone.
Aplicaciones Científicas De Investigación
Becanthone has been extensively studied for its antischistosomal activity. It has been shown to be effective against both adult and juvenile Schistosoma mansoni in vitro and in vivo. Becanthone has also been tested against other parasites, including Fasciola hepatica and Echinococcus granulosus, with promising results.
Propiedades
Número CAS |
15351-04-9 |
|---|---|
Nombre del producto |
Becanthone |
Fórmula molecular |
C22H28N2O2S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3 |
Clave InChI |
ATQREMXMJIWUIN-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
SMILES canónico |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



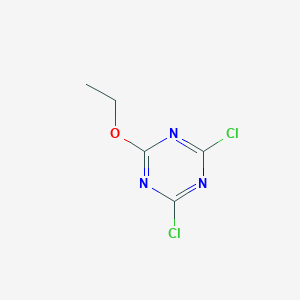
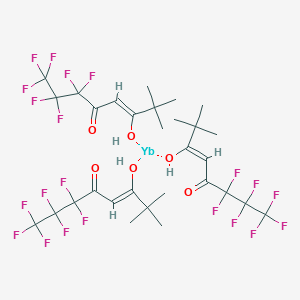
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
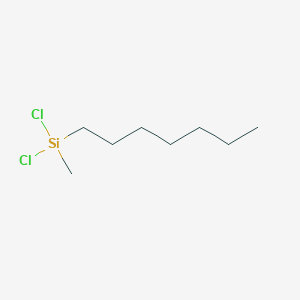
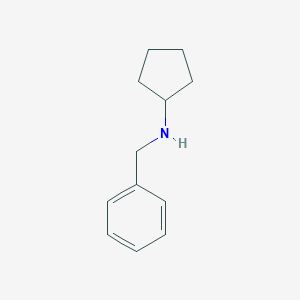
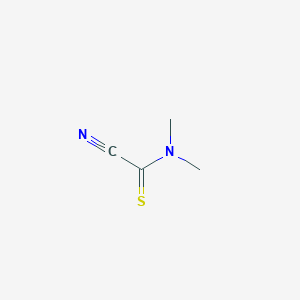
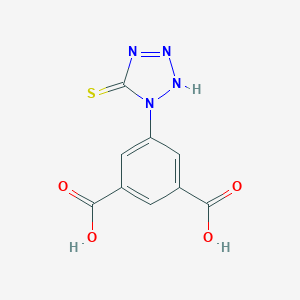
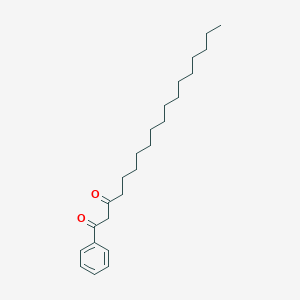
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
